1-Benzylquinolin-1-ium nitrate
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Overview
Description
1-Benzylquinolin-1-ium nitrate is a chemical compound with the molecular formula C16H14N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a benzyl group attached to the nitrogen atom of the quinoline ring, and a nitrate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzylquinolin-1-ium nitrate typically involves the reaction of quinoline with benzyl chloride in the presence of a base, followed by the addition of nitric acid to form the nitrate salt. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Benzylquinolin-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrate group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, benzyl-substituted quinolines, and various amine derivatives.
Scientific Research Applications
1-Benzylquinolin-1-ium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzylquinolin-1-ium nitrate involves its interaction with molecular targets such as enzymes and receptors. The nitrate group can release nitric oxide, which acts as a signaling molecule in various biological pathways. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 1-Benzylquinolin-1-ium nitrate, known for its wide range of applications in medicinal chemistry.
Benzylquinoline: A similar compound without the nitrate group, used in the synthesis of various organic compounds.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both the benzyl and nitrate groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-benzylquinolin-1-ium;nitrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N.NO3/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;2-1(3)4/h1-12H,13H2;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGJVZLUXBVSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[N+](=O)([O-])[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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